REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9](OC(=O)CC)(=O)[CH2:10][CH3:11].[CH2:18]([N:21]1[C@H:26]([CH3:27])[CH2:25][N:24]([C@H:28]([C:43]2[CH:44]=[C:45]([CH:49]=[CH:50][CH:51]=2)[C:46](Cl)=[O:47])[C:29]2[CH:34]=[CH:33][CH:32]=[C:31]([O:35][Si](C(C)(C)C)(C)C)[CH:30]=2)[C@@H:23]([CH3:52])[CH2:22]1)[CH:19]=[CH2:20]>>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][CH2:9][CH2:10][CH3:11].[CH2:18]([N:21]1[C@H:26]([CH3:27])[CH2:25][N:24]([C@H:28]([C:43]2[CH:44]=[C:45]([CH:49]=[CH:50][CH:51]=2)[C:46]([N:4]([C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[F:1])[CH2:9][CH2:10][CH3:11])=[O:47])[C:29]2[CH:34]=[CH:33][CH:32]=[C:31]([OH:35])[CH:30]=2)[C@@H:23]([CH3:52])[CH2:22]1)[CH:19]=[CH2:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(tert-butyldimethylsilyloxy)benzyl)benzoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N1C[C@@H](N(C[C@H]1C)[C@@H](C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C)C=1C=C(C(=O)Cl)C=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by the methods
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(NCCC)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C[C@@H](N(C[C@H]1C)[C@@H](C1=CC(=CC=C1)O)C=1C=C(C(=O)N(CCC)C2=C(C=CC=C2)F)C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |